REACTION_SMILES
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[Br:19][c:20]1[cH:21][c:22]([CH:23]=[O:24])[cH:25][cH:26][c:27]1[CH2:28][CH3:29].[CH2:13]1[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]1.[CH3:30][OH:31].[OH2:32].[OH:1][CH2:2][CH:3]([OH:4])[CH:5]([CH:6]([CH:7]([CH2:8][OH:9])[OH:10])[OH:11])[OH:12]>>[CH3:2][CH:28]([c:27]1[c:20]([Br:19])[cH:21][c:22]([CH:23]=[O:24])[cH:25][cH:26]1)[CH3:29]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1ccc(C=O)cc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCC(O)C(O)C(O)C(O)CO
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Name
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Type
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product
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Smiles
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CC(C)c1ccc(C=O)cc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |